molecular formula C9H4BrN4Na B13838780 (5-Bromo-6-quinoxalinyl)cyanamide

(5-Bromo-6-quinoxalinyl)cyanamide

Cat. No.: B13838780
M. Wt: 271.05 g/mol
InChI Key: NYSNNOMDSVSYFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromo-6-quinoxalinyl)cyanamide is a chemical compound with the molecular formula C9H4BrN4Na and a molecular weight of 271.05 g/mol. It is known for its role as a reactant in the synthesis of Brimondine, an α2-Adrenoceptor agonist used in the treatment of glaucoma. The compound is characterized by its unique structure, which includes a bromine atom and a cyanamide group attached to a quinoxaline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-6-quinoxalinyl)cyanamide typically involves the condensation of N,N-dimethyldichloromethylene immonium chloride with 5-bromo-6-aminoquinoxaline in an organic solvent medium . The intermediate compound formed is then treated with ethylenediamine, followed by cyclization to yield the desired product . This method is advantageous due to its mild reaction conditions and high yield.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-6-quinoxalinyl)cyanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.

    Cyclization Reactions: The compound can undergo cyclization to form heterocyclic compounds, which are valuable in medicinal chemistry.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include ethylenediamine, thiophosgene, and alkyl cyanoacetates . The reactions are typically carried out in organic solvents such as benzene and methanol under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from the reactions of this compound include various heterocyclic compounds, such as Brimondine, which is used as an antiglaucoma agent.

Scientific Research Applications

(5-Bromo-6-quinoxalinyl)cyanamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as an α2-Adrenoceptor agonist.

    Medicine: It is used in the synthesis of Brimondine, which is an important drug for the treatment of glaucoma.

    Industry: The compound is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (5-Bromo-6-quinoxalinyl)cyanamide involves its role as a reactant in the synthesis of Brimondine, an α2-Adrenoceptor agonist. Brimondine works by stimulating α2-adrenergic receptors, which leads to a decrease in intraocular pressure, making it effective in the treatment of glaucoma. The molecular targets and pathways involved include the α2-adrenergic receptors and the associated signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromoquinoxalin-6-yl)cyanamide
  • N-(5-Bromoquinoxalin-6-yl)cyanamide
  • [(5-Bromoquinoxalin-6-yl)amino]formonitrile

Uniqueness

(5-Bromo-6-quinoxalinyl)cyanamide is unique due to its specific structure, which includes a bromine atom and a cyanamide group attached to a quinoxaline ring. This unique structure imparts specific chemical and biological properties, making it valuable in the synthesis of Brimondine and other heterocyclic compounds.

Properties

Molecular Formula

C9H4BrN4Na

Molecular Weight

271.05 g/mol

IUPAC Name

sodium;(5-bromoquinoxalin-6-yl)-cyanoazanide

InChI

InChI=1S/C9H4BrN4.Na/c10-8-6(14-5-11)1-2-7-9(8)13-4-3-12-7;/h1-4H;/q-1;+1

InChI Key

NYSNNOMDSVSYFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1[N-]C#N)Br.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.